2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide
Description
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide is a compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Properties
Molecular Formula |
C15H11ClN2OS2 |
|---|---|
Molecular Weight |
334.8g/mol |
IUPAC Name |
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C15H11ClN2OS2/c16-10-6-7-13-12(8-10)18-15(21-13)20-9-14(19)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,19) |
InChI Key |
VSMTYFGKSXALKS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide typically involves the reaction of 5-chloro-2-aminobenzenethiol with phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In its anticancer activity, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide
- **N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- **N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Uniqueness
This compound stands out due to its unique combination of a benzothiazole ring and a phenylacetamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
